molecular formula C10H9BrN2S2 B2780967 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine CAS No. 2470279-50-4

4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine

Cat. No. B2780967
CAS RN: 2470279-50-4
M. Wt: 301.22
InChI Key: XPHRMXSQNCIGIU-NKWVEPMBSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. The presence of a bromothiophene group and a cyclopropyl group indicates that this compound might have interesting chemical properties and could be a target for further study .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with two non-carbon atoms (one sulfur atom and one nitrogen atom). It also has a bromothiophene group attached to a cyclopropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a bromine atom might make the compound denser and have a higher boiling point than similar compounds without a halogen .

Scientific Research Applications

Drug Discovery and Development

The unique structure of EN300-27106033 makes it a valuable compound in the field of drug discovery. Its potential to act as a building block for the synthesis of various pharmacologically active molecules is significant. Researchers can modify the thiazole and cyclopropyl groups to create derivatives with possible therapeutic effects, such as anti-inflammatory, antibacterial, or anticancer properties .

Material Science

In material science, EN300-27106033 could be used to develop new organic semiconductors due to its bromothiophene moiety. Bromothiophenes are known for their utility in constructing π-conjugated systems, which are essential for creating materials with desirable electronic properties for use in solar cells and transistors .

Chemical Synthesis

This compound serves as a versatile intermediate in chemical synthesis. Its reactive sites allow for various chemical transformations, enabling the creation of complex molecules. This is particularly useful in synthesizing heterocyclic compounds, which are prevalent in many drugs and agrochemicals .

Biological Studies

EN300-27106033: can be used in biological studies to probe the function of enzymes that interact with thiazole-containing substrates. By incorporating the compound into peptides or proteins, researchers can study enzyme-substrate interactions at a molecular level, which is crucial for understanding disease mechanisms .

Analytical Chemistry

In analytical chemistry, EN300-27106033 could be employed as a standard or reagent in mass spectrometry to identify or quantify substances within a sample. Its distinct mass and fragmentation pattern can serve as a benchmark for comparison in complex mixtures .

Agricultural Research

The thiazol-2-amine moiety of EN300-27106033 is found in many agrochemicals. As such, the compound can be used as a precursor for developing new pesticides or herbicides. Modifying its structure could lead to products with improved efficacy and lower environmental impact .

Nanotechnology

Due to its bromine atom, EN300-27106033 can be utilized in nanotechnology for the synthesis of nanoparticles. Bromine acts as a catalyst or stabilizing agent in the formation of nanoparticles, which have applications ranging from medicine to electronics .

Photodynamic Therapy

Lastly, the compound’s potential use in photodynamic therapy (PDT) should be explored. PDT involves the use of light-sensitive compounds to generate reactive oxygen species that can kill cancer cells. The bromothiophene core of EN300-27106033 could be modified to absorb light at therapeutic wavelengths, making it a candidate for PDT research .

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, if it’s being studied for potential medicinal properties, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising properties, it could be studied further for potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S2/c11-9-1-5(3-14-9)6-2-7(6)8-4-15-10(12)13-8/h1,3-4,6-7H,2H2,(H2,12,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHRMXSQNCIGIU-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CSC(=N2)N)C3=CSC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CSC(=N2)N)C3=CSC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine

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